1-Nitrosopiperidine-2,6-dicarbonitrile

Description

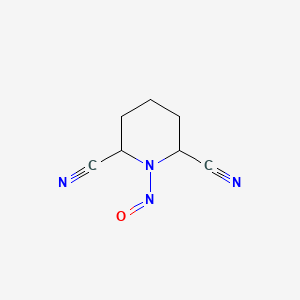

1-Nitrosopiperidine-2,6-dicarbonitrile is a bicyclic nitrosamine derivative featuring a piperidine ring substituted with two nitrile groups at positions 2 and 6 and a nitroso (-N=O) group at position 1. The compound’s structure predisposes it to unique electronic and steric interactions, particularly due to the electron-withdrawing nitrile groups and the redox-active nitroso moiety.

Properties

CAS No. |

22905-25-5 |

|---|---|

Molecular Formula |

C7H8N4O |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-nitrosopiperidine-2,6-dicarbonitrile |

InChI |

InChI=1S/C7H8N4O/c8-4-6-2-1-3-7(5-9)11(6)10-12/h6-7H,1-3H2 |

InChI Key |

OQRRSHAAPDDUGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C(C1)C#N)N=O)C#N |

Origin of Product |

United States |

Preparation Methods

1-Nitrosopiperidine-2,6-dicarbonitrile can be synthesized through several synthetic routes. One common method involves the nitrosation of piperidine-2,6-dicarbonitrile using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

1-Nitrosopiperidine-2,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to different products.

Substitution: The nitroso group can be substituted with other functional groups, resulting in a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Nitrosopiperidine-2,6-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-nitrosopiperidine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways. The compound is known to undergo metabolic activation through cytochrome P450-mediated hydroxylation, leading to the formation of reactive intermediates. These intermediates can interact with DNA and other cellular components, resulting in mutagenic and carcinogenic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Dicarbonitrile Derivatives

1-Nitrosopiperidine-2,6-dicarbonitrile shares a piperidine core with substituted analogs like 1-benzylpiperidine-2,6-dicarbonitrile (CAS 98195-08-5) and 1-benzyl-2-propylpiperidine-2,6-dicarbonitrile (CAS 98195-12-1). Key differences include:

*Calculated based on formula C₇H₈N₄O.

This group may also enhance intermolecular interactions in catalytic or photochemical applications.

Bicyclic Dinitriles

Compounds like bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile () exhibit transannular through-space interactions between nitrile groups, leading to non-exciton coupling observed via circular dichroism spectroscopy . In contrast, this compound’s planar piperidine ring may limit such interactions but could enable nitroso-mediated charge-transfer processes.

Heteroaromatic Dicarbonitriles

- Indole-5,6-dicarbonitrile derivatives () display potent monoamine oxidase (MAO) inhibition (IC₅₀ values <1 μM), attributed to their planar aromatic systems and electron-deficient nitriles .

- Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile derivatives () are used in optoelectronic materials due to their low-energy excited states (~1.5 eV) and strong electron-accepting capabilities .

Compared to these, this compound’s non-aromatic structure may reduce conjugation but increase flexibility for binding in biological systems.

Chemical Reactivity

- The nitroso group is prone to dimerization or redox reactions, which could be exploited in NO-release applications or polymerization initiators.

- Nitriles in analogs like pyridine-2,6-dicarbonitrile () undergo nucleophilic additions, suggesting similar reactivity for this compound .

Material Science

Bicyclic dinitriles () and thiadiazole-dicarbonitriles () demonstrate applications in chiral materials and organic electronics, respectively. This compound’s redox-active nitroso group could enable unique conductive or photochromic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.